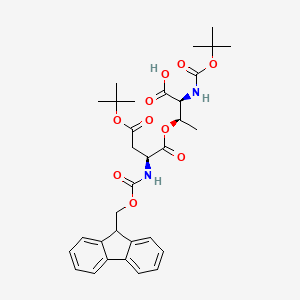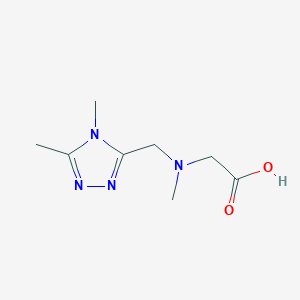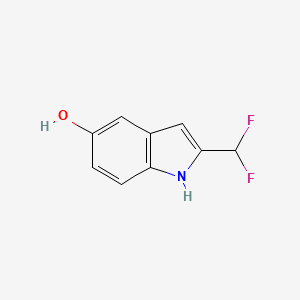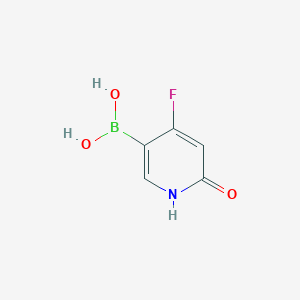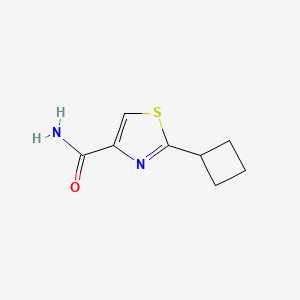
4-Cyclopropyl-2,5-dimethylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2,5-dimethylthiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure The thiazole ring is a five-membered ring, and the presence of cyclopropyl and dimethyl groups adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2,5-dimethylthiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclopropylamine with 2,5-dimethylthiazole-4-carboxylic acid in the presence of a dehydrating agent can yield the desired compound. Another method involves the use of thioamides and α-haloketones, which undergo cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2,5-dimethylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of a radical initiator.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated thiazoles.
Scientific Research Applications
4-Cyclopropyl-2,5-dimethylthiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2,5-dimethylthiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, the cyclopropyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylthiazole: A related compound with similar structural features but lacking the cyclopropyl group.
2,4-Disubstituted thiazoles: Compounds with substitutions at different positions on the thiazole ring.
Uniqueness
4-Cyclopropyl-2,5-dimethylthiazole is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11NS |
|---|---|
Molecular Weight |
153.25 g/mol |
IUPAC Name |
4-cyclopropyl-2,5-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C8H11NS/c1-5-8(7-3-4-7)9-6(2)10-5/h7H,3-4H2,1-2H3 |
InChI Key |
KDRSCQXUIMRGID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


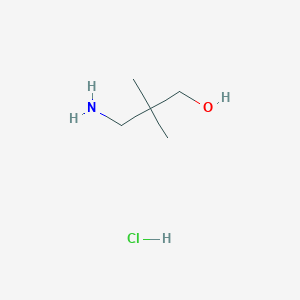
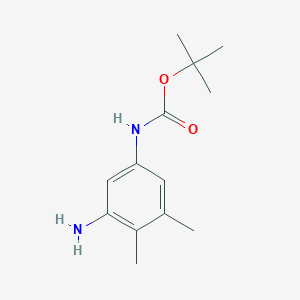
![3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15249455.png)
![5-Bromoisoxazolo[4,5-b]pyridin-3-amine](/img/structure/B15249458.png)
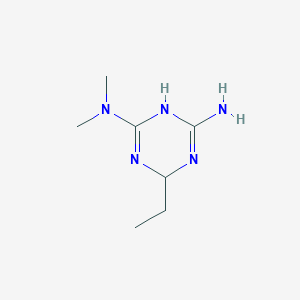
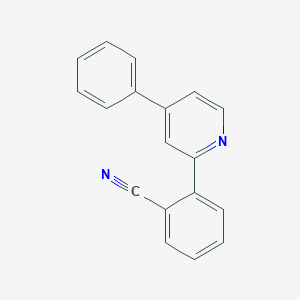
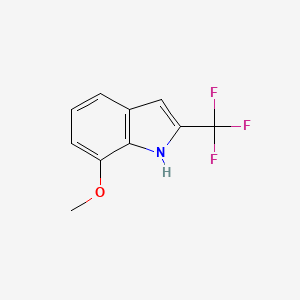
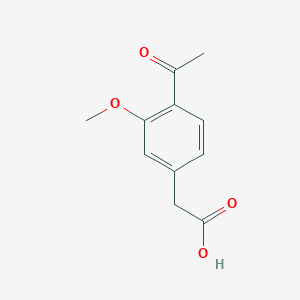
![5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B15249501.png)
